bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
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Overview
Description
Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a complex organic compound that features a fluorene backbone with sulfonate and hydroxyimino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate typically involves the condensation reaction of 9-fluorenone with 4-chlorophenyl sulfonic acid derivatives. The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups . The reaction conditions often include elevated temperatures and the presence of a strong acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate groups.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, amine, and substituted derivatives of the original compound.
Scientific Research Applications
Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various fluorene-based compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the sulfonate groups can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
Bis(4-hydroxyphenyl) fluorene: Similar in structure but lacks the sulfonate and hydroxyimino groups.
Bis(4-chlorophenyl) sulfone: Contains sulfone groups instead of sulfonate and hydroxyimino groups.
4,4’-Sulfonyldiphenol: Similar in having sulfonate groups but lacks the fluorene backbone
Uniqueness
Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is unique due to its combination of sulfonate and hydroxyimino groups on a fluorene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H15Cl2NO7S2 |
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Molecular Weight |
576.4 g/mol |
IUPAC Name |
bis(4-chlorophenyl) 9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C25H15Cl2NO7S2/c26-15-1-5-17(6-2-15)34-36(30,31)19-9-11-21-22-12-10-20(14-24(22)25(28-29)23(21)13-19)37(32,33)35-18-7-3-16(27)4-8-18/h1-14,29H |
InChI Key |
CQYRFVGAHAQTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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